molecular formula C17H14O B8770980 2-Methoxy-1-phenylnaphthalene CAS No. 75907-52-7

2-Methoxy-1-phenylnaphthalene

Cat. No.: B8770980
CAS No.: 75907-52-7
M. Wt: 234.29 g/mol
InChI Key: TZGKWDUHXIFYHI-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Organic and Materials Chemistry

Naphthalene and its derivatives are of immense importance in modern chemical research. Their rigid, planar structure and extensive π-electron system impart unique photophysical and electronic properties, making them ideal candidates for a variety of applications. nih.gov In materials science, naphthalene-based compounds are utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. rsc.orgnih.gov The ability to tune their electronic properties through the introduction of various functional groups allows for the creation of materials with specific charge-transport characteristics. rsc.org For instance, the introduction of a naphthalene unit can shift the emission colors of organic solid-state laser dyes without compromising their optical properties. rsc.org

In organic synthesis, naphthalene derivatives serve as versatile intermediates for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net Their reactivity allows for a wide range of chemical transformations, enabling the synthesis of diverse molecular architectures. researchgate.net The inherent fluorescence of many naphthalene derivatives also makes them valuable as probes for detecting and imaging various analytes, including ions and biomolecules. nih.gov

Overview of Phenylnaphthalene Core Structures as Foundational Scaffolds in Advanced Synthesis

The phenylnaphthalene core, characterized by a phenyl group attached to a naphthalene ring system, represents a significant class of compounds with diverse applications. cymitquimica.com These structures serve as versatile scaffolds in the design and synthesis of new materials and biologically active molecules. nih.gov The presence of the additional phenyl ring expands the conjugated system, influencing the electronic and photophysical properties of the molecule. This makes them attractive for applications in materials science, particularly in the development of hole-transporting materials for OLEDs. researchgate.netelsevierpure.com

In medicinal chemistry, the phenylnaphthalene scaffold is a key component in the development of various therapeutic agents. For example, derivatives of 2-phenylnaphthalene (B165426) have been investigated for their potential as estrogen receptor-β agonists and for their cytotoxic effects against cancer cells. researchgate.netplos.org The ability to modify both the naphthalene and phenyl rings allows for fine-tuning of the molecule's biological activity and pharmacokinetic properties.

Research Trajectories of 2-Methoxy-1-phenylnaphthalene within Academic Disciplines and Emerging Fields

Research involving this compound and its derivatives has spanned several key areas of chemical science. A significant focus has been on the development of novel synthetic methodologies to access this and related phenylnaphthalene structures. researchgate.netrsc.org These efforts often aim to improve efficiency, yield, and stereoselectivity.

In the field of medicinal chemistry, methoxy-2-phenylnaphthalene derivatives have been synthesized and evaluated for their biological activities. For instance, the demethylation of methoxy-2-phenylnaphthalenes to their corresponding hydroxy derivatives has been a strategy to produce compounds with potential anticancer properties. plos.org Specifically, certain 2-phenylnaphthalenes have been identified as potent and selective estrogen receptor-β (ER-β) agonists. researchgate.netrsc.org

Furthermore, the structural backbone of this compound is related to compounds that are explored as ligands in organometallic chemistry and catalysis. While direct research on the catalytic applications of this compound itself is not prominent, the broader class of substituted phenylnaphthalenes is of interest. lookchem.comsigmaaldrich.com

Historical Context and Evolution of Synthetic Strategies for Arylnaphthalenes

The synthesis of arylnaphthalenes has a long history, with early methods dating back to the late 19th and early 20th centuries. frontiersin.org These initial approaches often involved thermal cyclization reactions. frontiersin.org Over the decades, the synthetic toolbox for constructing arylnaphthalene frameworks has expanded significantly, driven by the need for more efficient and versatile methods to access these important structures.

The development of transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, has revolutionized the synthesis of arylnaphthalenes, providing a powerful tool for creating carbon-carbon bonds between aryl and naphthalene moieties. nih.govfrontiersin.org More recent advancements include the use of metal-catalyzed [2+2+2] cocyclization reactions of arynes and diynes, offering a novel and elegant approach to these molecules. caltech.edu

Furthermore, methods involving intramolecular cyclization of strategically designed precursors have been developed. For example, a metal-free protocol for the synthesis of 2-phenylnaphthalenes from 1-phenylethane-1,2-diols has been reported, proceeding through a [4+2] Diels-Alder reaction. researchgate.net Another innovative approach involves the trifluoroacetic acid (TFA) catalyzed carbon-carbon bond cleavage and subsequent intermolecular [4+2]-Diels-Alder cycloaddition of in situ formed intermediates. rsc.orgrsc.org The synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with diyne has also been recently reported. chemrxiv.org These evolving synthetic strategies continue to provide chemists with more sophisticated and efficient ways to construct the arylnaphthalene core, facilitating further exploration of their properties and applications.

Chemical Profile of this compound

While specific data for this compound is not widely available in the provided search results, we can infer some of its properties based on related compounds.

PropertyValue
Molecular Formula C₁₇H₁₄O
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents and insoluble in water

Note: This table is based on general characteristics of similar aromatic compounds and may not represent the exact properties of this compound.

An exploration into the synthesis of this compound reveals a variety of sophisticated chemical strategies. This article delves into the primary methodologies employed for the construction of this specific phenylnaphthalene framework, focusing on the formation of the core naphthalene structure and the crucial carbon-carbon bond that links the phenyl and naphthalene moieties. The synthetic pathways discussed range from multicomponent and palladium-catalyzed reactions to cycloadditions and the use of classic organic reactions to build key precursors.

Properties

CAS No.

75907-52-7

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

2-methoxy-1-phenylnaphthalene

InChI

InChI=1S/C17H14O/c1-18-16-12-11-13-7-5-6-10-15(13)17(16)14-8-3-2-4-9-14/h2-12H,1H3

InChI Key

TZGKWDUHXIFYHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

Mechanistic Organic Chemistry and Reaction Pathway Elucidation for 2 Methoxy 1 Phenylnaphthalene

Investigation of Acid-Catalyzed Transformations and Rearrangements

Acid-catalyzed reactions of 2-methoxy-1-phenylnaphthalene are anticipated to involve the protonation of the methoxy (B1213986) group or the naphthalene (B1677914) ring, leading to a variety of potential transformations.

Trifluoroacetic Acid (TFA)-Mediated C-C Bond Cleavage Mechanisms

There is a lack of specific research on the trifluoroacetic acid (TFA)-mediated C-C bond cleavage of this compound. However, TFA is a strong acid known to facilitate a range of reactions, including C-C bond cleavage in certain contexts. For the phenylnaphthalene scaffold, such a reaction would likely require significant activation, as the C-C bond between the naphthalene core and the phenyl group is generally robust.

A plausible, albeit likely high-energy, pathway could involve the protonation of the naphthalene ring by TFA, forming a resonance-stabilized carbocation (an arenium ion). If the phenyl group is positioned to stabilize this positive charge, subsequent electronic rearrangement could, in principle, lead to cleavage. However, without specific experimental data, this remains a theoretical consideration.

Insights into Intramolecular Cyclization and Aromatization Phenomena

The presence of the methoxy group on the naphthalene ring would influence the regioselectivity of such a reaction. As an electron-donating group, the methoxy substituent would activate the naphthalene ring towards electrophilic attack, although its precise influence on the cyclization pathway would depend on the specific reaction conditions and the substitution pattern of the phenyl ring. Subsequent aromatization of the newly formed ring system would likely proceed via elimination, driven by the thermodynamic stability of the resulting polycyclic aromatic hydrocarbon.

Characterization of Cycloaddition Transition States and Reaction Intermediates

The participation of this compound in cycloaddition reactions would depend on its ability to act as either a diene or a dienophile. The naphthalene core contains diene systems, but their involvement in cycloadditions often requires overcoming a significant aromatic stabilization energy.

Detailed computational studies on analogous systems, such as the Diels-Alder reaction, often employ Density Functional Theory (DFT) to model transition states. ijpsjournal.com These studies help in understanding whether the reaction proceeds through a synchronous or asynchronous transition state and can predict the stereochemical outcome. For this compound, any such reaction would be heavily influenced by the steric hindrance of the phenyl group at the 1-position and the electronic effects of the methoxy group.

Spectroscopic Monitoring of In Situ Intermediate Formation

The direct observation of reaction intermediates is crucial for elucidating reaction mechanisms. Modern spectroscopic techniques, particularly mass spectrometry and NMR spectroscopy, are powerful tools for this purpose. While no specific studies report the in situ monitoring of intermediates in reactions of this compound, the general methodologies are well-established. For instance, electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in solution. nih.gov Advanced techniques like ion spectroscopy could further provide structural information on these transient species. rsc.org

Electrophilic and Nucleophilic Reaction Studies on the Phenylnaphthalene System

The phenylnaphthalene system is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being dictated by the substituents.

Electrophilic Attack: The methoxy group is a strong activating group and an ortho-, para-director. In this compound, this would direct incoming electrophiles to the positions ortho and para to the methoxy group. However, the bulky phenyl group at the 1-position would likely sterically hinder attack at the ortho position. Therefore, electrophilic substitution is most likely to occur at the 4-position of the naphthalene ring. The phenyl ring can also undergo electrophilic substitution, with the naphthalene moiety acting as a deactivating group.

Nucleophilic Attack: Nucleophilic aromatic substitution (SNA) on the naphthalene ring would require the presence of a good leaving group and/or strong electron-withdrawing groups, which are absent in this compound. However, a related compound, 1-methoxy-2-(diphenylphosphinyl)naphthalene, has been shown to undergo nucleophilic substitution where the methoxy group is replaced by various nucleophiles. elsevierpure.com This suggests that under appropriate conditions, the methoxy group in this compound could potentially act as a leaving group, particularly if the naphthalene ring is activated towards nucleophilic attack.

Advanced Kinetic and Thermodynamic Investigations of Phenylnaphthalene Reactivity

While kinetic studies specifically on this compound are not available, extensive thermodynamic data has been collected for the parent compounds, 1-phenylnaphthalene (B165152) and 2-phenylnaphthalene (B165426). nist.govsemanticscholar.orgnist.gov These studies provide valuable information on properties such as heat capacity, enthalpy of fusion, and vapor pressure, which form a baseline for understanding the thermodynamic landscape of substituted phenylnaphthalenes.

The addition of a methoxy group would be expected to alter these thermodynamic properties. For instance, the polarity of the methoxy group could lead to stronger intermolecular interactions, affecting properties like the boiling point and enthalpy of vaporization. Kinetic investigations would be necessary to determine the activation energies for the various potential reactions of this compound and to quantify the influence of the methoxy and phenyl substituents on reaction rates.

Below is a table summarizing the experimentally determined thermodynamic properties of the parent compound, 1-phenylnaphthalene, which serves as a foundational reference for the phenylnaphthalene system. nist.gov

PropertyValueUnits
Triple Point Temperature297.473 ± 0.01K
Molar Enthalpy of Fusion at Ttp17.05 ± 0.02kJ·mol⁻¹
Molar Heat Capacity of the Liquid at 298.15 K288.7J·K⁻¹·mol⁻¹
Molar Enthalpy of Vaporization at 298.15 K79.9 ± 0.4kJ·mol⁻¹

Analysis of Substituent Effects on Reaction Rates and Equilibrium in Related Systems

Substituent effects on the rate of electrophilic aromatic substitution are well-documented and can be quantified to understand the reactivity of systems related to this compound. These effects are broadly categorized into activating groups, which increase the reaction rate compared to an unsubstituted system, and deactivating groups, which decrease the rate. The influence of these groups is a combination of inductive and resonance effects.

Quantitative analysis of these effects can be achieved through linear free-energy relationships, such as the Hammett equation:

log(k/k₀) = ρσ

Where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the specific substituent, and ρ is the reaction constant that depends on the reaction type. viu.calibretexts.org Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. Reactions that build up positive charge in the transition state (like electrophilic aromatic substitution) have large, negative ρ values, indicating high sensitivity to substituent effects.

Kinetic studies on the nitration of naphthalene derivatives provide insight into the reactivity of the naphthalene core. The rate of nitration for naphthalene is significantly higher than that of benzene, and the introduction of an activating group like a methyl group further increases this rate.

Relative Rates of Nitration for Naphthalene and Related Aromatics
CompoundRelative Rate (k/kbenzene)
Benzene1
Toluene25
Naphthalene~400
1-Methylnaphthalene (B46632)~1800

More directly relevant data comes from the competitive Friedel-Crafts acetylation of 2-methoxynaphthalene. This study provides a quantitative comparison of the reactivity of different positions on the 2-methoxynaphthalene ring relative to the positions on unsubstituted naphthalene.

Relative Reactivity of 2-Methoxynaphthalene Positions in Friedel-Crafts Acetylation Compared to Naphthalene
Position on 2-MethoxynaphthaleneCompared Naphthalene PositionRelative Reactivity Factor
1-positionα-position1.72
6-positionα-position3.80
8-positionβ-position0.90

Data sourced from a study on the Friedel-Crafts acetylation of 2-methoxynaphthalene. rsc.org

These data demonstrate that the methoxy group activates the naphthalene ring towards electrophilic attack. The 6-position (para to the methoxy group) is the most activated, being nearly four times as reactive as an α-position in naphthalene. The 1-position (ortho to the methoxy group) is also activated, though to a lesser extent. rsc.org The 8-position (peri to the methoxy group) shows reactivity comparable to a standard β-position in naphthalene, suggesting that activation by the methoxy group at this position is counteracted by other factors, likely steric in nature. rsc.org

Steric and Electronic Influences on Reaction Selectivity and Regioselectivity

In this compound, the directing effects of the substituents determine the position of electrophilic attack.

Electronic Influences: The methoxy group is a powerful ortho-, para-director. In the context of the naphthalene ring system, this translates to directing incoming electrophiles to the 1-position (ortho) and the 6-position (para-equivalent). The stability of the intermediate carbocation (arenium ion or Wheland intermediate) is key to understanding this regioselectivity. When an electrophile attacks at a position ortho or para to the methoxy group, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, providing significant stabilization.

The phenyl group at the C1 position also influences the electronic landscape. While it is a weak activator, its presence complicates the directing effects. Electrophilic attack on the naphthalene ring is generally preferred over the phenyl ring because polycyclic aromatic hydrocarbons are more reactive than benzene. irjet.net

Within the naphthalene system of this compound, the electronic effects can be summarized as follows:

C2-Methoxy Group: Strongly activates and directs ortho (C1, C3) and para (C6). Since C1 is already substituted, it directs towards C3 and C6.

C1-Phenyl Group: Weakly activates and directs ortho (C2, C8) and para (C4). Since C2 is substituted, it directs towards C8 and C4.

The powerful activating and directing effect of the methoxy group is expected to dominate. Therefore, electrophilic attack is most likely to occur at positions C6 and C4, which are electronically activated by one or both groups.

Steric Influences: Steric hindrance plays a crucial role in the regioselectivity of this compound. The bulky phenyl group at the C1 position significantly hinders attack at adjacent positions.

Attack at C8 (peri-position): This position is ortho to the phenyl group. The proximity of the C1-phenyl group and a potential incoming electrophile at C8 leads to significant van der Waals repulsion, making this position sterically hindered. This steric clash, known as a peri-interaction, can raise the activation energy for substitution at this site.

Attack at C3: This position is ortho to the methoxy group but also adjacent to the C4 position which is para to the phenyl group. While electronically favored by the methoxy group, it is less accessible than the more remote C6 position.

The interplay between steric and electronic effects is evident in studies of the Friedel-Crafts acetylation of 2-methoxynaphthalene. While the 1-position is electronically activated (ortho to -OCH₃), its yield can be surpassed by substitution at the 6-position, especially under conditions that favor thermodynamic control. stackexchange.com

Product Distribution in the Friedel-Crafts Acetylation of 2-Methoxynaphthalene
Product IsomerRelative Position to -OCH₃Typical Yield Range (%)Controlling Factors
1-Acetyl-2-methoxynaphthaleneortho14 - 44%Kinetic control, strong electronic activation
2-Acetyl-6-methoxynaphthalenepara43 - 86%Thermodynamic control, electronically activated, sterically accessible
1-Acetyl-7-methoxynaphthalenemeta-likeVariable (minor)Less favorable electronically

Yields are dependent on reaction conditions such as solvent and catalyst. rsc.orgstackexchange.com

For this compound, the combination of these effects leads to a clear prediction for regioselectivity in reactions like nitration or acylation. The C6 position is electronically activated (para to the activating methoxy group) and is sterically unhindered by the C1-phenyl group. The C4 position is also electronically favorable (para to the phenyl group) but may experience some steric influence. The C8 position, despite being electronically activated by the phenyl group, is highly sterically hindered. Therefore, electrophilic substitution is most likely to occur preferentially at the C6 position of the naphthalene ring.

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 1 Phenylnaphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 2-Methoxy-1-phenylnaphthalene and its derivatives, providing precise information on the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive Elucidation of Complex Molecular Architectures of Synthetic Derivatives and Intermediates

One-dimensional ¹H and ¹³C NMR spectra offer a detailed map of the molecular framework. For the this compound scaffold, the proton (¹H) spectrum typically displays signals for the methoxy (B1213986) group as a sharp singlet around 3.8-3.9 ppm. The aromatic protons of the naphthalene (B1677914) and phenyl rings resonate in the downfield region, generally between 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern of the derivatives.

The carbon (¹³C) spectrum is equally informative. The methoxy carbon appears distinctly around 55-57 ppm. The aromatic carbons, including the quaternary carbons involved in the phenyl-naphthalene linkage and the methoxy-substituted carbon, span a wide range from approximately 105 to 155 ppm. The specific chemical shifts are sensitive to the electronic effects of substituents and the steric interactions within the molecule. For instance, ¹³C NMR data for the closely related 2-methoxy-3-phenylnaphthalene shows the methoxy carbon at 56.8 ppm and the aromatic carbons spread across a range from 113.6 to 154.1 ppm rsc.org.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methoxy (Ar-OCH₃)3.8 - 3.9 (singlet)55 - 57
Naphthalene Ring (Ar-H)7.1 - 8.0 (multiplets)105 - 135
Phenyl Ring (Ar-H)7.0 - 7.6 (multiplets)125 - 140
Substituted Aromatic CarbonsN/A130 - 155

Note: Data are typical ranges for the 2-methoxy-phenylnaphthalene scaffold and its derivatives.

Conformational Analysis and Determination of Rotational Barriers utilizing Dynamic NMR

The this compound structure is subject to restricted rotation around the C1-C1' single bond connecting the naphthalene and phenyl rings. This phenomenon, known as atropisomerism, arises from the steric hindrance between the ortho-hydrogens of the phenyl group and the substituents or hydrogens on the naphthalene core (specifically at the C2-methoxy and C8-hydrogen positions). If the energy barrier to this rotation is sufficiently high, distinct, non-interconverting rotational conformers (rotamers) can exist.

Dynamic NMR (DNMR) spectroscopy is a powerful technique to quantify the energy barriers of such conformational changes. By monitoring the NMR spectra at variable temperatures, the rate of interconversion between rotamers can be determined. At low temperatures, where rotation is slow on the NMR timescale, separate signals for each rotamer may be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures.

Studies on structurally analogous arylnaphthalene lignans and 1,8-diarylnaphthalenes have demonstrated the utility of DNMR in quantifying these rotational barriers. For arylnaphthalene systems, rotational barriers have been measured in the range of 16.9 to 21.5 kcal/mol (70.7 to 89.9 kJ/mol) figshare.com. These values indicate that while rotation is hindered, the half-lives of individual atropisomers at room temperature can be short, often preventing their physical separation figshare.com. The precise barrier for this compound would depend on the specific substitution pattern of its derivatives, which can modulate steric interactions.

Compound Class Rotational Barrier (Method) Key Findings
Arylnaphthalene Lignans16.9 - 21.5 kcal/mol (DNMR, HPLC)Rotation is hindered but rapid at room temperature, with short half-lives for atropisomers. figshare.com
Di- and Tri-α-naphthylphenyl Derivatives11.1 - 12.1 kcal/mol (DNMR)Both syn and anti rotamers were detected at low temperatures, with quantifiable interconversion barriers. researchgate.net
Diphenylmethyl Anions/CationsVaries with ion pairing (¹³C NMR)Phenyl rotation occurs via a nonsynchronous process, with barriers influenced by electronic and ionic factors. nih.gov

Advanced NMR Techniques for Structural Connectivity and Stereochemical Assignment

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the precise structural connectivity, especially in complex synthetic derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the phenyl and naphthalene ring systems.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling), providing a definitive link between the ¹H and ¹³C spectra. For example, it would directly connect the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for establishing long-range connectivity (2-4 bonds), HMBC is used to piece together the entire molecular skeleton. Key correlations for this compound would include the cross-peak between the methoxy protons (at C2) and the C2 carbon of the naphthalene ring, as well as correlations from naphthalene protons to carbons in the phenyl ring, confirming the C1-C1' linkage.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing vital information about the molecule's three-dimensional structure and preferred conformation. For instance, a NOESY experiment could reveal through-space interactions between the ortho-protons of the phenyl ring and the methoxy group protons, confirming their spatial proximity in a particular rotamer.

Together, these advanced techniques provide an irrefutable confirmation of the molecular structure and stereochemistry of this compound and its derivatives mdpi.comscholaris.caslideshare.netnih.govprinceton.eduresearchgate.net.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and are invaluable for identifying specific functional groups present in this compound and its derivatives.

Correlation of Theoretical and Experimental Vibrational Frequencies for Structural Validation

For complex molecules, the assignment of vibrational bands can be challenging. A powerful approach involves correlating the experimentally measured FT-IR and Raman spectra with theoretical frequencies calculated using computational methods, such as Density Functional Theory (DFT) . Theoretical calculations provide a complete set of vibrational modes and their corresponding frequencies, which, after applying a scaling factor to account for anharmonicity and method limitations, typically show excellent agreement with experimental data nih.govuni-rostock.de.

In a study on the closely related 1-methoxynaphthalene (B125815), DFT calculations (B3LYP/6-311++G(d,p)) were used to assign the experimental FT-IR and Raman spectra nih.govscispace.com. This comparative approach allows for a confident assignment of the key vibrational modes in the this compound system.

Key Vibrational Modes for this compound:

Aromatic C-H Stretching: These vibrations typically appear as a group of bands in the 3100-3000 cm⁻¹ region in both FT-IR and Raman spectra scispace.com.

Aliphatic C-H Stretching (Methoxy): The asymmetric and symmetric stretching vibrations of the methoxy CH₃ group are expected in the 2985-2825 cm⁻¹ range nih.gov.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the naphthalene and phenyl rings give rise to a series of characteristic bands between 1650 and 1430 cm⁻¹ scispace.com.

C-O Stretching (Methoxy): The stretching of the aryl-O and O-CH₃ bonds of the methoxy group results in distinct bands, typically observed in the 1325-1035 cm⁻¹ region scispace.comnih.gov.

Out-of-Plane C-H Bending: Strong bands in the 900-700 cm⁻¹ region of the FT-IR spectrum are characteristic of the out-of-plane bending of aromatic C-H bonds, and their positions are indicative of the substitution pattern on the aromatic rings.

Vibrational Assignment Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Theoretical (DFT) Scaled (cm⁻¹) *
Aromatic C-H Stretch~3065, 3005~3060, 3055, 3020~3068 - 3040
Methoxy C-H Stretch~2945, 2833~2970, 2945~3013 - 2888
Aromatic C=C Stretch~1640, 1595, 1505~1595, 1580, 1505~1631 - 1500
C-O-C Stretch (Methoxy)~1325-~1325, 1035
Aromatic C-H Out-of-Plane Bend~760, 720~760~750 - 710

*Data derived from studies on 1-methoxynaphthalene and related structures. scispace.comnih.gov

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Aromatic Conjugation Phenomena

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule, providing insights into the extent of π-electron conjugation researchgate.net. The spectrum of this compound is characterized by strong absorption bands in the ultraviolet region (190-400 nm), arising from π→π* transitions within the extensive conjugated system formed by the phenyl and naphthalene rings researchgate.net.

The absorption spectrum of aromatic compounds like benzene and naphthalene typically shows two main types of π→π* bands: a very intense band (the ¹B band) at shorter wavelengths and a band with fine structure (the ¹L band) at longer wavelengths nih.gov. In this compound, the conjugation of the two aromatic rings and the electronic influence of the methoxy group (an auxochrome) cause shifts in the positions (λmax) and intensities of these bands compared to the parent naphthalene and benzene chromophores. The methoxy group, being an electron-donating group, typically induces a bathochromic (red) shift of the absorption maxima.

Studies on 1-phenylnaphthalene (B165152) derivatives confirm the presence of multiple absorption bands in the UV region. For example, a derivative, 1-phenyl 6-methoxy 7-Hydroxy naphthalene-3-carboxylic acid, exhibits distinct absorption maxima that are characteristic of the substituted phenylnaphthalene core researchgate.net. The precise λmax values are sensitive to solvent polarity and the presence of other functional groups on the aromatic rings. These spectra are crucial for understanding the electronic structure and confirming the integrity of the conjugated π-system in synthetic derivatives.

Compound Class λmax (nm) Transition Type
Benzene~205, ~260π→π* (¹Lₐ), π→π* (¹Lₑ)
Phenol~210, ~269π→π* (¹Lₐ), π→π* (¹Lₑ)
1-Phenylnaphthalene DerivativesMultiple bands, typically 220-350π→π*

*Data represents typical values for the chromophores present in the target molecule. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of elemental composition and the elucidation of fragmentation pathways of organic molecules such as this compound. The power of HRMS lies in its ability to measure mass-to-charge ratios (m/z) with high precision, allowing for the determination of molecular formulas and providing insights into the structural integrity of the analyte.

For a compound like this compound (C₁₇H₁₄O), HRMS would be expected to yield a molecular ion peak [M]⁺ with a high degree of mass accuracy, confirming its elemental composition. The fragmentation of this molecular ion under electron ionization (EI) would likely proceed through several key pathways, dictated by the stability of the resulting fragments. The presence of the methoxy and phenyl groups on the naphthalene core offers several potential cleavage sites.

Common fragmentation patterns for aromatic ethers involve the loss of the alkyl group from the ether, followed by the loss of carbon monoxide. In the case of this compound, this would involve the initial loss of a methyl radical (•CH₃) to form a stable oxonium ion. Subsequent loss of a carbon monoxide (CO) molecule would lead to a highly conjugated hydrocarbon cation. Another prominent fragmentation would be the cleavage of the C-C bond between the naphthalene ring and the phenyl group.

A plausible fragmentation pathway is outlined below:

Fragment Ion Proposed Structure Key Cleavage
[M]⁺[C₁₇H₁₄O]⁺Molecular Ion
[M-CH₃]⁺[C₁₆H₁₁O]⁺Loss of methyl radical from the methoxy group
[M-CH₃-CO]⁺[C₁₅H₁₁]⁺Loss of carbon monoxide from the [M-CH₃]⁺ ion
[M-C₆H₅]⁺[C₁₁H₉O]⁺Loss of phenyl radical

Interactive Data Table: Predicted HRMS Fragments for this compound

FragmentFormulaCalculated Mass
[M]⁺C₁₇H₁₄O234.1045
[M-CH₃]⁺C₁₆H₁₁O219.0810
[M-CH₃-CO]⁺C₁₅H₁₁191.0861
[M-C₆H₅]⁺C₁₁H₉O157.0653

Note: The calculated masses are theoretical and would be confirmed by HRMS analysis.

X-ray Crystallography for Definitive Solid-State Structural Determination of Novel Skeletons

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. While a specific crystal structure for this compound was not found, analysis of closely related naphthalene derivatives provides significant insight into the expected structural features.

For instance, the crystal structure of 2-methoxy-1-nitronaphthalene reveals key details about the influence of substituents on the naphthalene framework. researchgate.netnih.gov In this related structure, the methoxy group is observed to be slightly twisted away from the plane of the naphthalene ring. researchgate.net This deviation is a common feature in substituted naphthalenes, arising from steric interactions between adjacent substituents.

In a hypothetical crystal structure of this compound, one would anticipate a non-planar arrangement between the naphthalene core and the appended phenyl ring. The dihedral angle between the planes of these two aromatic systems would be a critical parameter, influenced by steric hindrance between the phenyl group at the 1-position and the methoxy group at the 2-position.

The solid-state packing of such molecules is often governed by weak intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. nih.gov These interactions play a crucial role in the formation and stabilization of the crystal lattice.

Below is a table summarizing crystallographic data for a related compound, 2-methoxy-1-nitronaphthalene, which illustrates the type of detailed structural information obtained from X-ray crystallography. researchgate.netnih.gov

Interactive Data Table: Crystallographic Data for 2-Methoxy-1-nitronaphthalene researchgate.netnih.gov

Parameter Value
Chemical FormulaC₁₁H₉NO₃
Molecular Weight203.19
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.1291 (4)
b (Å)10.2456 (4)
c (Å)10.5215 (4)
α (°)86.390 (2)
β (°)82.964 (2)
γ (°)85.801 (2)
Volume (ų)972.63 (7)
Z4

The definitive solid-state structure of novel skeletons based on the this compound framework, if crystallized, would be invaluable for understanding structure-property relationships and for the rational design of new materials with tailored electronic and photophysical properties.

Computational and Theoretical Chemical Investigations of 2 Methoxy 1 Phenylnaphthalene

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By optimizing the molecular geometry of 2-Methoxy-1-phenylnaphthalene at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, a minimum energy conformation is obtained. scienceopen.com This optimized structure serves as the foundation for subsequent analyses of the molecule's electronic properties, reactivity, and spectroscopic signatures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govnih.gov

For aromatic systems like this compound, the HOMO is typically a π-orbital distributed across the conjugated rings, while the LUMO is a π*-orbital. In a similar compound, 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT calculations showed the HOMO localized on the naphthalene (B1677914) ring and the ethylenic bridge, with the LUMO distributed over the naphthalene and phenyl rings. nih.gov For this compound, the HOMO is expected to be concentrated on the electron-rich naphthalene and methoxy-substituted phenyl rings, indicating these are the primary sites for electron donation. The LUMO would likely be distributed across the entire π-system of the phenyl and naphthalene rings.

The HOMO-LUMO transition implies a π-π* electron density transfer. nih.gov The energy gap can be used to predict the molecule's behavior in chemical reactions; for instance, a lower energy gap facilitates charge transfer, which is relevant in designing materials with specific electronic properties. chemrxiv.org Reactivity can be quantitatively assessed by the energy difference between the orbitals involved in a reaction. wuxiapptec.com

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for a Representative Aryl-Naphthalene System.
ParameterEnergy (eV)Description
EHOMO-6.12Energy of the Highest Occupied Molecular Orbital
ELUMO-2.49Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)3.63Indicates kinetic stability and chemical reactivity

Data is analogous to values reported for 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone and serves as a representative example. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.netuni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net

For this compound, the MEP map would reveal specific reactive sites.

Negative Regions (Red/Yellow): The most negative potential is expected to be localized on the oxygen atom of the methoxy (B1213986) group due to its high electronegativity and lone pairs of electrons. nih.gov The π-electron clouds of the naphthalene and phenyl rings would also exhibit negative potential, making them attractive sites for electrophiles. researchgate.net

Positive Regions (Blue): The hydrogen atoms, particularly those on the aromatic rings, would show positive electrostatic potential, making them susceptible to interaction with nucleophiles.

This analysis of charge distribution is fundamental for understanding intermolecular interactions and predicting how the molecule will engage with other reactants or biological targets. nih.govnih.gov

DFT calculations can accurately predict spectroscopic parameters, which aids in the structural confirmation and analysis of molecules. scienceopen.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). scienceopen.com The predicted shifts for this compound can be correlated with experimental data. For aromatic protons, shifts are typically in the range of 7-8 ppm. The methoxy group protons would appear further upfield, likely around 3.8-4.0 ppm. For ¹³C NMR, the carbon of the methoxy group is expected around 55-60 ppm, while the aromatic carbons would span a wide range from approximately 110 to 150 ppm. Theoretical predictions are crucial for assigning complex spectra and resolving structural ambiguities. github.iorsc.org

IR Frequencies: Theoretical vibrational frequencies can be calculated and compared to experimental Fourier-transform infrared (FT-IR) spectra. mdpi.com For this compound, characteristic vibrational modes can be predicted:

Aromatic C-H stretching: Expected in the 3100-3000 cm⁻¹ region. ajchem-a.com

Aliphatic C-H stretching (methoxy group): Expected in the 3000-2850 cm⁻¹ region.

Aromatic C=C stretching: A series of bands in the 1600-1400 cm⁻¹ range. ajchem-a.com

C-O stretching (methoxy-aryl ether): Strong bands are expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Calculated frequencies are often scaled by a factor (e.g., 0.978) to correct for anharmonicity and computational limitations, leading to excellent agreement with experimental spectra. mdpi.com

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Aromatic Methoxy Compounds.
Vibrational ModeTypical Calculated (Scaled) Frequency Range (cm⁻¹)Typical Experimental Frequency Range (cm⁻¹)
Aromatic C-H Stretch3080-30403085-3045
Aromatic C=C Stretch1585-14601600-1480
Asymmetric C-O-C Stretch~1240~1250

Data represents typical correlations found in DFT studies of similar aromatic compounds. ajchem-a.com

Molecular Dynamics and Conformation Analysis

While DFT calculations provide insight into the static properties of a molecule at its energy minimum, molecular dynamics (MD) simulations explore its conformational dynamics over time. nih.govscienceopen.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. scienceopen.com

The conformational flexibility of this compound is primarily defined by the rotation around the single bond connecting the phenyl and naphthalene rings. The potential energy surface (PES), or conformational energy landscape, describes the energy of the molecule as a function of this torsional (dihedral) angle. nih.gov

The landscape is expected to have energy minima corresponding to stable, twisted (non-planar) conformations and energy maxima (torsional barriers) at planar and perpendicular arrangements. researchgate.net

Planar Conformation (0° dihedral angle): This conformation is destabilized by significant steric repulsion between the ortho-hydrogen atoms on the adjacent rings, resulting in a high energy barrier.

Perpendicular Conformation (90° dihedral angle): This conformation minimizes steric hindrance but disrupts the π-conjugation between the two aromatic systems, leading to another, typically lower, energy barrier.

Equilibrium Conformation: The lowest energy conformer will be a twisted structure with a dihedral angle somewhere between 0° and 90°, balancing the competing effects of steric repulsion and π-conjugation. For the parent 1-phenylnaphthalene (B165152), this angle is around 58°.

The heights of these torsional barriers dictate the rate of interconversion between different conformers. nih.gov For similar biaryl systems, these barriers can be on the order of several kcal/mol. mdpi.com

Statistical mechanics provides the link between the microscopic properties of individual molecules and the macroscopic thermodynamic properties of the bulk material. scribd.comlehman.edu By combining the results of quantum chemical calculations (like vibrational frequencies from DFT) with statistical mechanics principles, key thermodynamic functions can be calculated. nist.govdaneshyari.com

For this compound, properties such as:

Standard Molar Entropy (S°): Calculated from translational, rotational, and vibrational contributions. The vibrational part is determined from the calculated vibrational frequencies.

Heat Capacity (Cp°): Also derived from the contributions of different molecular motions.

Enthalpy (H°) and Gibbs Free Energy (G°): These can be determined once the entropy and other energetic components are known.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States to Understand Reactivity Pathways

Quantum chemical modeling is a fundamental approach to understanding the intricacies of chemical reactions at the molecular level. Through methods like Density Functional Theory (DFT), chemists can map out potential energy surfaces, identify transition states, and calculate activation energies, all of which are crucial for elucidating reaction mechanisms. These computational techniques allow for the prediction of how a molecule like this compound might behave in various chemical transformations, such as electrophilic aromatic substitution, oxidation, or degradation pathways.

A typical quantum chemical investigation into reaction mechanisms would involve:

Geometry Optimization: Determining the lowest energy structures of reactants, products, and intermediates.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction.

Frequency Calculations: Confirming the nature of stationary points (minima for stable species, first-order saddle points for transition states) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state to the reactants and products.

Despite the potential for such studies to reveal valuable information about the reactivity of this compound, dedicated research articles presenting these findings are not readily found in the scientific literature.

Integration of Solvation Models in Computational Studies to Mimic Experimental Conditions

Chemical reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational solvation models are essential for bridging the gap between theoretical calculations performed in the gas phase and the reality of solution-phase chemistry. These models account for the electrostatic and non-electrostatic interactions between the solute (in this case, this compound) and the surrounding solvent molecules.

There are two main classes of solvation models:

Explicit Solvation Models: These models treat individual solvent molecules explicitly. While providing a high level of detail, they are computationally very expensive.

Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.org These models offer a good balance between accuracy and computational cost for many applications. wikipedia.org

The integration of such models into quantum chemical calculations for this compound would be critical for accurately predicting its behavior in different solvent environments, thereby mimicking real-world experimental conditions. However, specific studies detailing the application of these solvation models to understand the reactivity of this compound are not present in the available literature.

Advanced Applications and Material Science Perspectives for 2 Methoxy 1 Phenylnaphthalene Derivatives

Role as Synthetic Precursors and Building Blocks in the Construction of Complex Polycyclic Aromatic Hydrocarbons (e.g., Phenanthrenes)

The 2-phenylnaphthalene (B165426) framework, including its methoxylated derivatives, represents a key structural unit for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of π-conjugated molecules with significant potential in the development of optoelectronic materials. The properties of these materials are intrinsically linked to the molecular structure of their PAH constituents, making methods for their precise synthesis highly valuable.

Methoxy-2-phenylnaphthalenes serve as readily available precursors for a variety of transformations. A common synthetic strategy involves the demethylation of these methoxy (B1213986) compounds to yield their corresponding hydroxylated derivatives. This conversion is often achieved in high yields and is a crucial step in creating a range of 2-phenylnaphthalenes with different substitution patterns. These hydroxylated or otherwise functionalized phenylnaphthalenes can then undergo further reactions. For instance, synthetic routes starting from phenylacetonitriles and benzaldehydes can produce various methoxy-2-phenylnaphthalenes, which act as intermediates for more complex structures. The elucidation of fundamental reaction mechanisms, such as the phenyl-addition/dehydrocyclization (PAC) pathway, provides a broader context for how phenyl-substituted aromatics can lead to the formation of larger PAHs like triphenylene (B110318) and fluoranthene (B47539) at high temperatures. The synthesis of phenanthrene (B1679779) derivatives, a class of PAHs, can be approached using precursors that share structural similarities with phenylnaphthalenes, highlighting the role of these compounds as versatile building blocks in organic synthesis.

Exploration in Fundamental Studies of Aromaticity and Conjugation

The extended π-system of 2-phenylnaphthalene and its derivatives makes them suitable candidates for fundamental studies into aromaticity and electronic conjugation. Polycyclic aromatic hydrocarbons are defined by their fused aromatic rings and the delocalized π-electrons within them, which govern their chemical and physical properties. The introduction of a phenyl substituent onto the naphthalene (B1677914) core extends this conjugation, while a methoxy group (–OCH₃) acts as an electron-donating group, further modulating the electronic properties of the aromatic system.

These structural features allow researchers to probe how substituents influence the distribution of electron density across the molecule. Such studies are critical for designing novel PAHs with tailored optoelectronic properties for applications in materials science. By systematically modifying the substituents on the phenylnaphthalene scaffold and analyzing the resulting spectroscopic and electrochemical characteristics, a deeper understanding of structure-property relationships in π-conjugated systems can be achieved. This knowledge is instrumental for the rational design of molecules for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanistic Investigations of Chemical Interactions with Biological Systems (non-clinical focus on molecular mechanisms)

While avoiding clinical applications, derivatives of 2-methoxy-1-phenylnaphthalene are valuable tools for investigating the molecular mechanisms that underpin chemical activity in biological systems. By studying how these compounds interact with cells and their components in vitro, researchers can gain insights into fundamental biological processes.

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. In a study utilizing a series of synthetic 2-phenylnaphthalene derivatives, methoxy-2-phenylnaphthalenes were used as precursors to synthesize more hydrophilic hydroxylated analogues. The parent methoxy compounds (PNAP-2 through PNAP-8) were found to precipitate in cell media at concentrations above 5 μM. Their demethylated, hydroxyl-containing counterparts, however, were more soluble and allowed for the systematic evaluation of their effects on human breast cancer (MCF-7) cells.

The SAR investigation revealed that the position of the hydroxyl group on the phenylnaphthalene scaffold was critical for cytotoxic activity. Specifically, the presence of a hydroxyl group at the C-7 position of the naphthalene ring was found to markedly enhance cytotoxicity. Further enhancement was observed with hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring. In contrast, a hydroxyl group at the C-3' position of the phenyl ring slightly decreased the activity. The most potent compound identified in the series was 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h), which exhibited an IC₅₀ value of 4.8 μM against the MCF-7 cell line.

CompoundSubstituentsIC₅₀ (μM) on MCF-7 Cells
PNAP-1Unsubstituted 2-phenylnaphthalene> 50
PNAP-2h7-hydroxy15.4 ± 0.9
PNAP-3h6-hydroxy10.5 ± 0.6
PNAP-4h4'-hydroxy27.3 ± 1.1
PNAP-5h6-hydroxy, 4'-hydroxy7.7 ± 0.5
PNAP-6h6,7-dihydroxy, 4'-hydroxy4.8 ± 0.3
PNAP-7h7-hydroxy, 3'-hydroxy18.2 ± 0.8

Data sourced from Chang et al., 2015.

Further investigation into the most active derivative, PNAP-6h, has illuminated the specific molecular pathways it affects within MCF-7 cells. This compound was found to induce cell cycle arrest at two distinct phases: S phase and G2/M phase. The S phase arrest was associated with increased levels of the cell cycle inhibitors p21 and p27, along with decreased levels of key proteins that promote cell cycle progression, including cyclin D1, CDK4, cyclin E, and CDK2. The arrest at the G2/M phase was linked to a reduction in the expression of cyclin B1 and CDK1.

In addition to halting the cell cycle, PNAP-6h was shown to induce apoptosis (programmed cell death). The molecular mechanism for this involves the promotion of Fas expression, an important cell surface death receptor. This activation triggers a cascade of events, including an increase in the activity of PARP and the expression of caspases-7, -8, and -9, which are enzymes that execute the process of apoptosis. Furthermore, PNAP-6h was observed to increase the Bax/Bcl-2 ratio, which favors apoptosis, and to modulate signaling pathways by increasing the phosphorylation of p38 and decreasing the phosphorylation of ERK. These detailed molecular findings demonstrate how a specific 2-phenylnaphthalene derivative can be used to probe and perturb fundamental cellular processes.

Application in the Modeling of Solubilities for Polycyclic Aromatic Hydrocarbons

The solubility of PAHs is a critical parameter in environmental science and chemical engineering. Generally, the aqueous solubility of PAHs is low and tends to decrease as their molecular weight and hydrophobicity increase. Predictive models are therefore valuable for estimating the solubility of these compounds in various solvents.

Models such as the Jouyban-Acree model are used to predict the solubility of PAHs in different solvent mixtures and at various temperatures. These models rely on experimental data from known compounds to establish parameters that can then be used for prediction. Substituted PAHs like this compound provide important data points for the development and validation of such models. The presence of both a polar methoxy group and a nonpolar phenyl group on the naphthalene scaffold presents a more complex case than simple, unsubstituted PAHs. By accurately measuring the solubility of such derivatives, researchers can refine the parameters of predictive models, enhancing their accuracy and applicability for a wider range of complex aromatic hydrocarbons.

Considerations for Development in High-Temperature Heat Transfer Fluids

The high thermal stability of aromatic hydrocarbons makes them candidates for use as heat transfer fluids (HTFs) in high-temperature applications, such as concentrating solar power (CSP) plants. The ideal HTF for these systems would be stable at temperatures approaching 600°C, have favorable thermal characteristics, and be liquid at room temperature to avoid issues with freezing that occur with molten salts.

Phenylnaphthalenes have been investigated for this purpose. Static thermal tests on 1-phenylnaphthalene (B165152) showed promising stability. However, when tested in a dynamic loop at temperatures up to 450°C, the compound was found to slowly isomerize to 2-phenylnaphthalene. This isomerization, along with the formation of other byproducts with higher melting points, poses a significant operational challenge, as these materials can condense and clog cooler sections of the fluid loop. This finding suggests that while the phenylnaphthalene core has potential, long-term stability under operational conditions is a critical hurdle. For a derivative such as this compound, the methoxy group would introduce another potential pathway for thermal decomposition, and its stability at such high temperatures would need to be rigorously evaluated before it could be considered for this application.

Potential in Advanced Chemical Sensing and Probe Design through Structural Modification

The intrinsic photophysical properties of the 2-phenylnaphthalene scaffold, characterized by its extended π-conjugation, render it a promising platform for the development of advanced chemical sensors and fluorescent probes. Strategic structural modifications to the core of this compound can harness and modulate these properties for the selective detection of a wide array of analytes. The design of such sensors often revolves around the principles of photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT), which can be engineered into the molecule by the introduction of specific functional groups.

Hypothetical Probe Design Based on this compound

By chemically modifying the this compound structure, it is possible to design probes that exhibit a "turn-on" or "turn-off" fluorescence response upon binding with a target analyte. This is typically achieved by appending a receptor unit to the fluorophore core. The receptor is designed to selectively interact with the analyte of interest.

For the detection of metal ions , a common strategy involves the introduction of a chelating moiety. For instance, the incorporation of aza-crown ethers, polyamines, or Schiff bases can create binding pockets for various metal cations. Upon chelation, the spatial arrangement and electronic properties of the receptor-fluorophore conjugate are altered, leading to a significant change in the fluorescence emission.

For sensing anions , hydrogen-bonding motifs such as ureas, thioureas, or amides can be integrated into the this compound structure. The formation of hydrogen bonds with the target anion can perturb the electronic state of the fluorophore, resulting in a detectable optical signal.

For the detection of neutral molecules , the design might involve creating specific cavities or reactive sites that can accommodate the target molecule through non-covalent interactions or specific chemical reactions.

The following table outlines potential structural modifications to the this compound core and their hypothetical sensing applications.

Structural Modification Target Analyte Potential Sensing Mechanism Expected Response
Introduction of an aza-crown ether at the para-position of the phenyl ringHeavy metal ions (e.g., Hg²⁺, Pb²⁺)Chelation-induced inhibition of PETFluorescence "turn-on"
Functionalization with a boronic acid group on the phenyl ringSugars, reactive oxygen speciesCovalent interaction leading to changes in ICTRatiometric fluorescence change
Appending a thiourea (B124793) group to the naphthalene coreAnions (e.g., F⁻, AcO⁻)Hydrogen bonding induced conformational changeFluorescence quenching ("turn-off")
Incorporation of a morpholine (B109124) moietypH sensingProtonation/deprotonation affecting the ICT processpH-dependent fluorescence modulation

Detailed Research Findings on Related Naphthalene-Based Probes

While direct research on this compound as a chemical sensor is not extensively documented, studies on analogous naphthalene derivatives provide a strong basis for its potential. Research has shown that the photophysical properties of naphthalene-based fluorophores are highly sensitive to their chemical environment and can be fine-tuned through synthetic modifications.

For example, naphthalene-based Schiff bases have been successfully employed as "off-on" fluorescent probes for the detection of Al³⁺ and Mg²⁺. The sensing mechanism in these cases is attributed to the inhibition of the photoinduced electron transfer process upon metal ion binding, leading to a significant enhancement of fluorescence.

Another area of relevant research is the use of 2-hydroxynaphthaldehyde derivatives in designing chemosensors. These compounds have demonstrated high selectivity and sensitivity for Al³⁺ through an excited-state intramolecular proton transfer (ESIPT) inhibition mechanism.

The table below summarizes key performance metrics from studies on related naphthalene-based fluorescent probes, offering a benchmark for the potential capabilities of sensors derived from this compound.

Naphthalene Derivative Target Analyte Detection Limit Response Type Sensing Mechanism
Naphthalene Schiff-baseAl³⁺, Mg²⁺Micromolar rangeFluorescence "off-on"Inhibition of PET
2-hydroxynaphthaldehyde-based sensorAl³⁺0.04 µMFluorescence "off-on"Inhibition of ESIPT
Naphthalene-derived Schiff baseZn²⁺1.91 µMFluorescence enhancementChelation Enhanced Fluorescence (CHEF)

These findings underscore the versatility of the naphthalene scaffold in the design of fluorescent probes. The principles and synthetic strategies employed in these studies could be readily adapted to the this compound core to develop novel sensors with tailored specificities and sensitivities. The continued exploration of structural modifications and a deeper understanding of the structure-property relationships will be pivotal in unlocking the full potential of this class of compounds in advanced chemical sensing and probe design.

Future Research Directions and Emerging Paradigms in 2 Methoxy 1 Phenylnaphthalene Chemistry

Development of Novel, Highly Efficient, and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes has spurred research into new synthetic strategies for obtaining 2-phenylnaphthalene (B165426) scaffolds. A significant area of focus is the development of methods that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach involves the use of recyclable Brønsted acidic ionic liquids. For instance, N-methyl-2-pyrrolidone hydrogen sulfate (B86663) ([HNMP]⁺HSO₄⁻) has been successfully employed as both a catalyst and a solvent for the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides. rsc.org This method offers high atom efficiency, broad substrate applicability, and the significant advantage of catalyst recyclability for up to five consecutive cycles without a noticeable loss in activity. rsc.org

Another innovative route proceeds from electron-rich 1-styryl-2-methoxybenzenes. This reaction is catalyzed by trifluoroacetic acid (TFA) and involves a C-C bond cleavage followed by an intermolecular [4+2]-Diels-Alder cycloaddition of an in situ generated styrenyl trifluoroacetate (B77799) intermediate. rsc.org This method provides a simple and efficient pathway to the 2-phenylnaphthalene core.

Researchers are also exploring the potential of Zeolite as a green reagent for the synthesis of 1-phenyl naphthalene (B1677914) lignans, a related class of compounds. researchgate.net Techniques such as ultrasonication and microwave irradiation are being investigated to reduce reaction times and energy consumption compared to conventional methods. researchgate.net These sustainable approaches could be adapted for the synthesis of 2-Methoxy-1-phenylnaphthalene, paving the way for more environmentally friendly production.

MethodStarting MaterialsCatalyst/ReagentKey Features
Ionic Liquid CatalysisStyrene oxides[HNMP]⁺HSO₄⁻Recyclable catalyst, high atom efficiency, dual solvent/catalyst role. rsc.org
Diels-Alder Cycloaddition1-styryl-2-methoxybenzenesTrifluoroacetic Acid (TFA)C-C bond cleavage, in situ intermediate formation, simple and efficient. rsc.org
Green Lignan Synthesisβ-benzoyl propionic acid, aryl aldehydesZeolite, PPA, H₂SO₄Utilizes green reagents, can be enhanced with microwave or ultrasound. researchgate.net

Advanced Computational Studies for Predictive Design and Property Tuning

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting molecular properties, thereby guiding the rational design of new derivatives and synthetic routes. For this compound and related compounds, advanced computational studies are poised to accelerate discovery.

Quantum chemical calculations have been instrumental in elucidating the mechanism of the TFA-catalyzed synthesis of 2-phenylnaphthalenes. By identifying the transition state for the key cycloaddition reaction, these calculations provide a deeper understanding of the reaction pathway. rsc.org This knowledge is crucial for optimizing reaction conditions and expanding the substrate scope.

Furthermore, a combination of experimental techniques and computational modeling is being used to investigate the self-organization of naphthalene derivatives. Molecular dynamics simulations, alongside Density Functional Theory (DFT) and second-order coupled cluster (CC2) calculations, have provided insights into the formation of ground- and excited-state complexes of 1-methylnaphthalene (B46632) on ice surfaces. nih.gov These studies help to understand intermolecular interactions, such as the parallel-displaced arrangement responsible for excimer emission. nih.gov Such computational approaches can be applied to predict the aggregation behavior and photophysical properties of this compound, aiding in the design of materials with specific optical or electronic characteristics.

Theoretical mass-action models are also being employed to understand the thermodynamics of supramolecular assembly. By fitting spectroscopic data, these models can estimate host-guest and guest-guest interaction energies, providing a quantitative picture of how molecules like naphthalene derivatives are distributed on a template. nih.gov

Computational MethodApplicationInsights Gained
Quantum Chemical CalculationsReaction Mechanism AnalysisIdentification of transition states, understanding of reaction pathways. rsc.org
Molecular Dynamics (MD) SimulationsSelf-Organization StudiesPredicting molecular arrangements and intermolecular forces. nih.govnih.gov
Density Functional Theory (DFT)Electronic Structure AnalysisCalculation of excited states, understanding photophysical properties. nih.gov
Mass-Action ModelsSupramolecular AssemblyEstimation of interaction energies and thermodynamic parameters. nih.gov

Exploration of Unique Reactivity Patterns and Selectivity under Mild Conditions

A central goal in modern organic synthesis is the discovery of reactions that proceed with high selectivity under mild conditions, minimizing the need for harsh reagents and protecting groups. The this compound framework presents unique opportunities for exploring such reactivity.

The methoxy (B1213986) group on the naphthalene ring plays a crucial role in directing reactivity. In directed ortho-metalation (DoM) strategies, the methoxy group can direct lithiation to a specific adjacent position. smolecule.com For example, treating 1-methoxynaphthalene (B125815) with n-BuLi generates a kinetically controlled 2-lithio intermediate, which can then be trapped by an electrophile. smolecule.com This regioselective functionalization is a powerful tool for elaborating the core structure of this compound under controlled conditions.

The development of novel catalytic systems also opens doors to new reactivity patterns. The TFA-catalyzed reaction of styryl-2-methoxybenzenes, which proceeds through a C-C bond cleavage and a subsequent [4+2]-cycloaddition, is an example of a complex transformation achieved under relatively mild conditions. rsc.org Understanding and expanding upon such reactivity could lead to the development of cascade reactions that build molecular complexity in a single step.

Integration with Emerging Fields such as Flow Chemistry and Photocatalysis for Enhanced Synthesis

The integration of this compound synthesis with emerging technologies like flow chemistry and photocatalysis offers significant potential for process intensification, improved safety, and access to novel chemical transformations.

Photocatalysis utilizes light to drive chemical reactions, often enabling transformations that are difficult to achieve through conventional thermal methods. beilstein-journals.orgnih.gov Excited-state photocatalysts can act as powerful oxidants or reductants, initiating reactions via single-electron transfer (SET). nih.gov This technology could be applied to forge key bonds in the this compound structure or to functionalize the aromatic rings. For instance, photocatalytic cross-coupling reactions could provide an alternative to traditional metal-catalyzed methods. Furthermore, the use of visible or near-infrared light as an energy source aligns with the principles of green chemistry, offering a more sustainable approach to synthesis. beilstein-journals.org The combination of photocatalysis with flow chemistry is particularly powerful, as the high surface-area-to-volume ratio of flow reactors ensures efficient irradiation of the reaction mixture. umontreal.ca

TechnologyKey Advantages for SynthesisPotential Application to this compound
Flow Chemistry Enhanced safety, precise control, scalability, automation, multi-step integration. europa.euuc.ptdurham.ac.ukSafer scale-up of synthetic routes, in-line purification, and automated multi-step synthesis of derivatives.
Photocatalysis Access to unique reactivity, mild reaction conditions, use of light as a reagent. beilstein-journals.orgnih.govNovel C-C and C-X bond formations, late-stage functionalization, development of light-driven synthetic routes.

Investigation of Supramolecular Assembly and Self-Organization of Phenylnaphthalene Derivatives

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is the foundation of supramolecular chemistry. Phenylnaphthalene derivatives, with their extended π-systems, are excellent candidates for studying and exploiting these phenomena.

Research has shown that naphthalene derivatives can be directed to assemble on single-stranded DNA templates through hydrogen bonding. nih.gov The resulting DNA-hybrid complexes exhibit a right-handed helical arrangement stabilized by π-π stacking interactions between the naphthalene units. nih.gov This templated self-assembly process can be controlled and characterized using a variety of spectroscopic and microscopic techniques.

The self-organization of naphthalene derivatives is not limited to biological templates. Studies on 1-methylnaphthalene have demonstrated its ability to form aggregates, including ground-state complexes and excited-state excimers, on the surface of snow grains even at very low concentrations. nih.gov The formation of these assemblies is driven by the hydrophobic nature of the molecules and their tendency to minimize contact with the polar surface. nih.gov

Future investigations into this compound will likely focus on how modifications to the phenyl and naphthalene rings influence its self-assembly behavior. By tuning intermolecular interactions through the introduction of different functional groups, it may be possible to control the formation of specific supramolecular architectures, such as stacks, helices, or liquid crystalline phases. Understanding and controlling this self-organization is key to developing new functional materials with applications in electronics, sensing, and optics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxy-1-phenylnaphthalene, and what are their mechanistic considerations?

  • The compound can be synthesized via Friedel-Crafts acylation, where a methoxy group is introduced to the naphthalene core, followed by phenyl group addition. Key steps include electrophilic substitution and demethylation under controlled conditions. Solvents like tetrahydrofuran (THF) or dichloromethane are often used to stabilize intermediates .
  • Methodological Tip: Optimize reaction time and temperature to avoid over-substitution. Monitor purity via thin-layer chromatography (TLC) .

Advanced Research Questions 2. Q. How can solvent polarity and catalyst selection influence the regioselectivity of methoxy and phenyl group attachment?

  • Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 1-position of naphthalene. Lewis acid catalysts (e.g., AlCl₃) improve yield but may require post-reaction quenching to prevent side reactions. Computational studies (DFT) can predict electron density distribution to guide regioselectivity .
  • Data Contradiction: Conflicting reports on optimal catalysts (AlCl₃ vs. FeCl₃) suggest context-dependent efficacy. Validate with kinetic studies .

Toxicological Evaluation

Basic Research Questions 3. Q. What systemic health effects are associated with this compound exposure in preclinical models?

  • Studies on structurally similar naphthalene derivatives (e.g., 2-methylnaphthalene) show hepatic and respiratory toxicity in rodents. Key endpoints include oxidative stress biomarkers (e.g., glutathione depletion) and histopathological changes .
  • Methodological Tip: Follow ATSDR guidelines for dose-response studies: use inhalation, oral, and dermal exposure routes in OECD-compliant assays .

Advanced Research Questions 4. Q. How can researchers resolve discrepancies in reported NOAELs (No Observed Adverse Effect Levels) across studies?

  • Conduct a systematic review using inclusion criteria (Table B-1 ), assess risk of bias via tools like Table C-6/C-7 , and apply confidence ratings to evidence. Meta-analyses can harmonize interspecies variability (e.g., rat vs. mouse metabolic differences) .
  • Data Contradiction: Discrepancies may arise from variations in exposure duration or analytical sensitivity. Replicate studies under standardized conditions .

Analytical and Computational Methods

Basic Research Questions 5. Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns, while high-resolution mass spectrometry (HRMS) validates molecular mass. Compare with reference data from NIST Chemistry WebBook .
  • Methodological Tip: Use deuterated chloroform (CDCl₃) as the solvent for NMR to minimize signal interference .

Advanced Research Questions 6. Q. How can density-functional theory (DFT) predict the compound’s reactivity in catalytic systems?

  • DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites for electrophilic attack. Compare with experimental kinetic data to refine correlation-energy functionals .
  • Data Contradiction: Discrepancies between theoretical and experimental yields may arise from solvent effects not captured in gas-phase models. Incorporate solvation models (e.g., COSMO) .

Mechanistic and Functional Studies

Basic Research Questions 7. Q. What are the proposed mechanisms for this compound’s cytotoxicity in cancer cell lines?

  • Preliminary data on similar naphthalene derivatives suggest intercalation into DNA or inhibition of topoisomerase enzymes. Validate via comet assays (DNA damage) and enzymatic activity assays .

Advanced Research Questions 8. Q. How can structure-activity relationship (SAR) studies optimize bioactivity while reducing toxicity?

  • Synthesize analogs with modified substituents (e.g., trifluoromethoxy or sulfinyl groups) and compare cytotoxicity (IC₅₀) and metabolic stability in hepatic microsomes. Use QSAR models to prioritize candidates .

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